molecular formula C16H17ClN6O2 B2974005 (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203446-10-9

(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2974005
CAS No.: 1203446-10-9
M. Wt: 360.8
InChI Key: GLYRAJSDXLNCAD-GIJQJNRQSA-N
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Description

(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorobenzylidene hydrazinyl group attached to a purine scaffold, which is further substituted with ethyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Formation of the hydrazone intermediate: The reaction begins with the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate is then subjected to cyclization with 1-ethyl-3,7-dimethylxanthine under acidic or basic conditions to form the desired purine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrazine or amine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    DNA interaction: Intercalating into DNA and disrupting its function, leading to cell death.

    Signal transduction: Modulating signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethylxanthine
  • 8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyladenine

Uniqueness

(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern on the purine scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2/c1-4-23-14(24)12-13(22(3)16(23)25)19-15(21(12)2)20-18-9-10-7-5-6-8-11(10)17/h5-9H,4H2,1-3H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRAJSDXLNCAD-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=CC=C3Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=CC=C3Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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